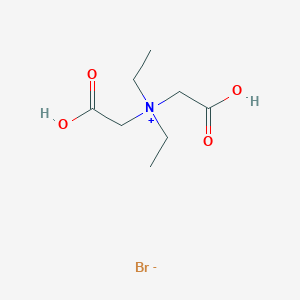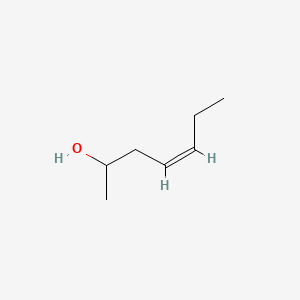![molecular formula C6H12N2O3 B14688678 N,N'-[Oxybis(methylene)]diacetamide CAS No. 29671-84-9](/img/structure/B14688678.png)
N,N'-[Oxybis(methylene)]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Oxybis(methylene)]diacetamide is a chemical compound with the molecular formula C6H12N2O3 It is known for its unique structure, which includes two acetamide groups connected by an oxybis(methylene) linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N,N’-[Oxybis(methylene)]diacetamide typically involves the reaction of acetic anhydride or acetyl chloride with acetamide or its derivatives. One common method includes refluxing the desired diamine with excess acetic anhydride, followed by vacuum distillation to remove unreacted acetylating agents . The reaction conditions often require careful control of temperature and the use of anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of N,N’-[Oxybis(methylene)]diacetamide may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Oxybis(methylene)]diacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or other derivatives.
Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amides or alcohols.
Wissenschaftliche Forschungsanwendungen
N,N’-[Oxybis(methylene)]diacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which N,N’-[Oxybis(methylene)]diacetamide exerts its effects involves its ability to participate in various chemical reactions. Its molecular structure allows it to interact with different molecular targets, including enzymes and receptors. The pathways involved often include nucleophilic attack and the formation of intermediate complexes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacetamide: A simpler compound with similar reactivity but lacking the oxybis(methylene) linker.
Dimethylacetamide: Another related compound used as a solvent in organic synthesis.
Uniqueness
N,N’-[Oxybis(methylene)]diacetamide is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of the oxybis(methylene) linker differentiates it from simpler amides and enhances its utility in various chemical processes.
Eigenschaften
CAS-Nummer |
29671-84-9 |
|---|---|
Molekularformel |
C6H12N2O3 |
Molekulargewicht |
160.17 g/mol |
IUPAC-Name |
N-(acetamidomethoxymethyl)acetamide |
InChI |
InChI=1S/C6H12N2O3/c1-5(9)7-3-11-4-8-6(2)10/h3-4H2,1-2H3,(H,7,9)(H,8,10) |
InChI-Schlüssel |
MRHQBBSKCLIMRH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCOCNC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


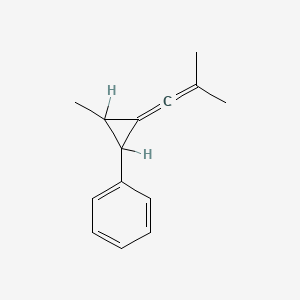
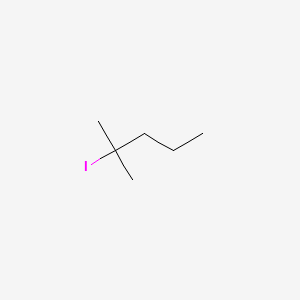
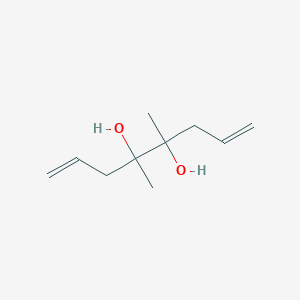
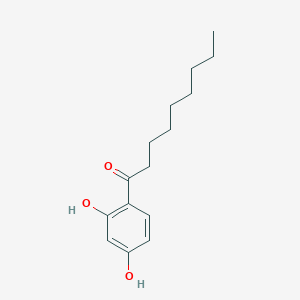

![4-Phenyl-1,3,4,5-tetrahydro-2H-indeno[1,2-d]pyrimidin-2-one](/img/structure/B14688621.png)
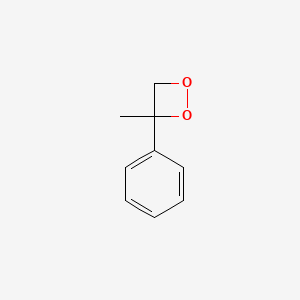
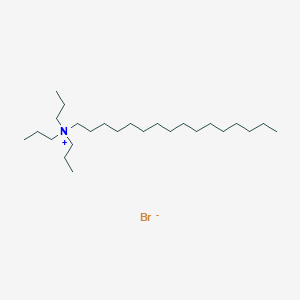
![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
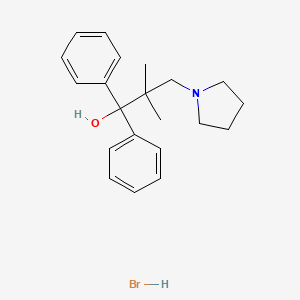
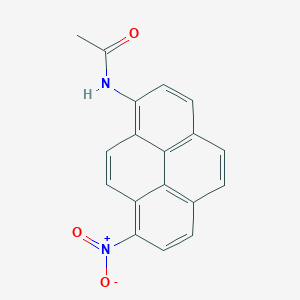
![1,1'-{1,4-Phenylenebis[(4-methoxyphenyl)methanylylidene]}dihydrazine](/img/structure/B14688683.png)
